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Store-operated calcium entry (SOCE) is a fundamental and ubiquitous Ca²⁺ influx mechanism

in eukaryotic cells, playing a critical role in a vast array of physiological processes, including

immune responses, gene expression, and cell proliferation.[1][2] The discovery of the core

molecular players, the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 and the plasma

membrane Ca²⁺ channel Orai1, has propelled the development of pharmacological tools to

dissect and target this pathway.[1][2] While 2-aminoethoxydiphenyl borate (2-APB) has been

a widely used modulator of SOCE, its utility is hampered by complex, concentration-dependent

effects and a lack of specificity, often exhibiting off-target effects on TRP channels and IP₃

receptors.[3] This guide provides a comprehensive comparison of alternative, more selective,

and potent inhibitors of SOCE, presenting quantitative performance data, detailed experimental

protocols, and visualizations of the signaling pathway and experimental workflows.

Performance Comparison of SOCE Inhibitors
The potency of SOCE inhibitors can vary significantly depending on the cell type, the specific

Orai isoforms expressed, and the experimental conditions. The following table summarizes the

half-maximal inhibitory concentrations (IC₅₀) for a selection of prominent SOCE inhibitors,

providing a snapshot of their comparative efficacy.
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Inhibitor Target(s) IC₅₀ (nM)
Cell Line /
System

Reference(s)

Lanthanides

(Gd³⁺)

Orai channels

(pore blocker)
34

A7r5 (rat smooth

muscle)
[4]

BTP2 (YM-

58483)
CRAC channels 100 Jurkat T cells [5]

MLR 330 Mouse T cells [6]

Synta 66 Orai1 209 HEK293 [4]

CRAC channels 1400 RBL cells [7]

SOCE ~1000 Jurkat T cells [4]

SOCE 26
VSMCs,

HUVECs
[4]

GSK-7975A
Orai1, Orai3,

TRPV6
638 HEK293 [4]

Orai1/STIM1 ~4000
HEK293 (patch

clamp)
[7]

SOCE ~3400

Murine

pancreatic acinar

cells

[8]

GSK-5503A Orai1, Orai3 200 HEK293 [4]

Orai1/STIM1 ~4000
HEK293 (patch

clamp)
[7]

RO2959 Orai1, Orai3 457 HEK293 [4]

CRAC channels 402 RBL-2H3
[9][10][11][12]

[13]

Orai1/STIM1 25 CHO cells [9][10][12][13]

Orai3/STIM1 530 CHO cells [10][12][13]
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SOCE 265
CD4⁺ T

lymphocytes
[10][12][13]

CM4620

(Zegocractin)
Orai1, Orai2

119 (Orai1), 895

(Orai2)

Recombinant

systems
[14][15][16]

JPIII Orai1 185 HEK293 [4]

7-azaindole 14d SOCE 132 HEK293 [4]

SOCE 150 Jurkat T cells [4]

ML-9 STIM1 ~10000 HEK293 [7]

SKF-96365
TRP channels,

SOCE
~4000

Rat peritoneal

mast cells (patch

clamp)

[4]

Signaling Pathways and Inhibition Mechanisms
The canonical activation of SOCE begins with the stimulation of cell surface receptors, leading

to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate

(PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its

receptors on the endoplasmic reticulum (ER) membrane, causing the release of Ca²⁺ from the

ER stores.[7] This depletion of ER Ca²⁺ is sensed by STIM1, which then translocates to ER-

plasma membrane junctions to interact with and activate Orai channels, leading to Ca²⁺ influx.

[2]

Alternative SOCE inhibitors target different stages of this pathway. Lanthanides, for instance,

are thought to directly block the pore of the Orai channel.[3] Others, like ML-9, may interfere

with the translocation and clustering of STIM1.[3] A number of pyrazole-containing compounds,

such as BTP2, GSK-7975A, and RO2959, are potent inhibitors, with some demonstrating

selectivity for different Orai isoforms.[4][7] The precise mechanisms of action for many of these

compounds are still under investigation, with some suggested to allosterically modulate the

channel or interfere with the STIM1-Orai1 interaction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://molnova.com/en/ProductsThr/M23387.html
https://www.arctomsci.com/2309172-44-7-HY-113618B-1
https://www.xcessbio.com/products/m12941
https://www.medchemexpress.com/CM-4620.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6582954/
https://www.selleckchem.com/products/cm-4620.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://www.mdpi.com/1422-0067/21/24/9777
https://www.ncbi.nlm.nih.gov/books/NBK531424/
https://www.ncbi.nlm.nih.gov/books/NBK531424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Cytosol

Endoplasmic Reticulum

Ca²⁺

Orai1 Channel

GPCR/RTK

PLC

activates

IP₃

produces Ca²⁺

influx

IP₃R

binds

Ca²⁺releases STIM1

activates

sensed by depletion

Agonist

Lanthanides (Gd³⁺)
SKF-96365

BTP2 (YM-58483)
Synta 66

GSK-7975A
RO2959
CM4620

ML-9 inhibits translocation

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of store-operated calcium entry (SOCE) and points of

intervention for various classes of inhibitors.

Experimental Protocols
Accurate assessment of SOCE and the efficacy of its inhibitors requires robust and well-

controlled experimental procedures. Below are detailed protocols for two of the most common

methods used to study SOCE.
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Calcium Imaging using Fura-2 AM
This method allows for the measurement of changes in intracellular Ca²⁺ concentration

([Ca²⁺]i) in a population of cells or at the single-cell level.

Materials:

Cells of interest cultured on glass-bottom dishes or coverslips.

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).

Pluronic F-127 (20% solution in DMSO).

HEPES-buffered saline (HBS) or other physiological salt solution, with and without Ca²⁺.

Ca²⁺-containing HBS: 130 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM D-

glucose, 10 mM HEPES, pH 7.4.

Ca²⁺-free HBS: Same as above, but with 0.5 mM EGTA and no added CaCl₂.

Thapsigargin (TG) stock solution (e.g., 1 mM in DMSO).

SOCE inhibitor stock solution (in DMSO).

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm

emission) and a perfusion system.

Procedure:

Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 70-80%

confluency on the day of the experiment.

Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 1-5

µM in Ca²⁺-containing HBS. Add Pluronic F-127 to a final concentration of 0.02% to aid in

dye dispersal. b. Wash the cells once with Ca²⁺-containing HBS. c. Incubate the cells with

the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the cells 2-3 times with Ca²⁺-containing HBS to remove extracellular dye

and allow for de-esterification of the AM ester within the cells.

Baseline Measurement: Mount the coverslip in a perfusion chamber on the microscope

stage. Perfuse with Ca²⁺-containing HBS and record the baseline 340/380 nm fluorescence

ratio.

Store Depletion: Switch the perfusion to Ca²⁺-free HBS. Once a stable baseline is achieved,

add thapsigargin (e.g., 1-2 µM) to the perfusion solution to irreversibly inhibit the SERCA

pumps and deplete ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺

due to leakage from the ER.

SOCE Measurement: After the cytosolic Ca²⁺ level returns to a stable baseline in the Ca²⁺-

free HBS, reintroduce the Ca²⁺-containing HBS. The subsequent sharp increase in the

340/380 nm ratio represents SOCE.

Inhibitor Testing: To test the effect of an inhibitor, it can be added to the perfusion buffer at

various stages:

Pre-incubation: Incubate the cells with the inhibitor for a defined period before starting the

experiment.

Co-application with TG: Add the inhibitor along with thapsigargin in the Ca²⁺-free buffer.

Application before Ca²⁺ re-addition: Add the inhibitor to the Ca²⁺-free buffer after store

depletion but before re-introducing the Ca²⁺-containing buffer.

Data Analysis: Quantify the SOCE response by measuring the peak amplitude of the Ca²⁺

increase upon re-addition of extracellular Ca²⁺ or the area under the curve. Compare the

response in the presence and absence of the inhibitor to determine the IC₅₀.

Electrophysiological Measurement of ICRAC
Whole-cell patch-clamp is the gold-standard technique for directly measuring the Ca²⁺ release-

activated Ca²⁺ (CRAC) current (ICRAC), which underlies SOCE.

Materials:
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Cells of interest cultured on glass coverslips.

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pulling patch pipettes.

External (bath) solution: 130 mM NaCl, 4.5 mM KCl, 20 mM CaCl₂, 1 mM MgCl₂, 10 mM D-

glucose, 10 mM HEPES, pH 7.4.

Internal (pipette) solution: 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM

HEPES, pH 7.2. The high concentration of the Ca²⁺ chelator BAPTA in the pipette solution

ensures passive depletion of ER Ca²⁺ stores upon establishing the whole-cell configuration.

Procedure:

Cell Preparation: Plate cells at a low density on glass coverslips to allow for easy access for

patching.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

3-5 MΩ when filled with the internal solution.

Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the

external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c.

Rupture the cell membrane to establish the whole-cell configuration. This allows the internal

pipette solution to dialyze the cell, leading to passive store depletion and activation of

ICRAC. d. Clamp the cell at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100

mV to +100 mV over 50 ms) every 2 seconds to elicit the current. ICRAC is characterized by

its strong inward rectification.

Inhibitor Application: The inhibitor can be applied via the bath perfusion system. Record the

current before and after the application of the inhibitor to determine its effect on ICRAC.

Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80

mV) to quantify the magnitude of ICRAC. Plot the current amplitude against the inhibitor

concentration to determine the IC₅₀.
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The following diagrams illustrate a typical workflow for screening and characterizing SOCE

inhibitors and the logical relationships in the experimental design.

Experimental Workflow for SOCE Inhibitor Characterization

Start: Cell Culture

Plate cells on
glass-bottom dishes

Load cells with
Fura-2 AM

Wash to remove
extracellular dye

Mount on microscope
and perfuse with

Ca²⁺-containing buffer

Record baseline
fluorescence

Perfuse with
Ca²⁺-free buffer

Add Thapsigargin
to deplete stores

Add SOCE inhibitor
at various concentrations

Re-introduce
Ca²⁺-containing buffer

Measure SOCE response
(peak or AUC)

Analyze data and
calculate IC₅₀

End: Characterized Inhibitor
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Figure 2: A typical experimental workflow for the characterization of SOCE inhibitors using

Fura-2 AM-based calcium imaging.

By providing a more selective and potent means of modulating SOCE, the inhibitors discussed

in this guide offer valuable tools for advancing our understanding of Ca²⁺ signaling in health

and disease, and for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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